molecular formula C2H6O7S2 B8660957 Dimethyl disulfate CAS No. 10506-59-9

Dimethyl disulfate

Cat. No. B8660957
CAS RN: 10506-59-9
M. Wt: 206.2 g/mol
InChI Key: HTIBHCNKRMYWAG-UHFFFAOYSA-N
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Patent
US05082973

Procedure details

When the components are passed once through the reactor at a rate giving a residence time of from 1 to 3 minutes, the conversion rate is 57%. This can be increased to 91% conversion by continuously pumping the effluent reaction mixture back to the fixed bed of the reactor to give an average residence time of approximately 15 minutes. No advantage is gained, we have found, by first converting sulfur trioxide and dimethyl sulfate to reactive dimethyl pyrosulfate and then reacting the latter with chlorobenzene. Precipitating the product in chlorobenzene instead of aqueous sulfuric acid gives bis(4-chlorophenyl) sulfone having a purity of >99.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])(=O)=[O:2].S(OC)(OC)(=O)=O.S(OS(OC)(=O)=O)(OC)(=O)=O.[Cl:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([S:1]([C:27]2[CH:28]=[CH:29][C:24]([Cl:23])=[CH:25][CH:26]=2)(=[O:4])=[O:2])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OS(=O)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a residence time of from 1 to 3 minutes
Duration
2 (± 1) min
TEMPERATURE
Type
TEMPERATURE
Details
This can be increased to 91% conversion
CUSTOM
Type
CUSTOM
Details
the effluent reaction mixture back to the fixed bed of the reactor
CUSTOM
Type
CUSTOM
Details
to give an average residence time of approximately 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Precipitating the product in chlorobenzene instead of aqueous sulfuric acid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.